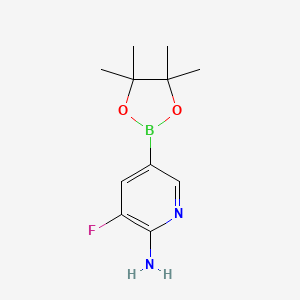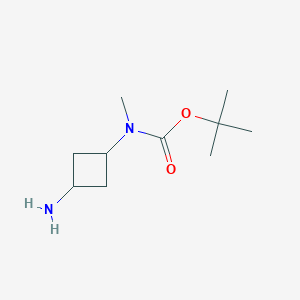
tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate
Vue d'ensemble
Description
“tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate” is a chemical compound with the CAS Number: 871014-19-6 . It has a molecular weight of 186.25 .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of tert-butyl amines with benzoic acid or its derivatives using condensing agents .Molecular Structure Analysis
The molecular formula of the compound is C9H18N2O2 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 186.25 .Applications De Recherche Scientifique
Foldamer Research
The study of foldamers, oligomers that adopt specific folded conformations, utilizes tert-butyl carbamate derivatives. For example, tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate has been used as a precursor in the study of new classes of foldamer based on aza/α-dipeptide oligomerization. This research contributes to the understanding of protein folding and the design of novel biomimetic structures (Abbas et al., 2009).
Asymmetric Synthesis
N-tert-Butanesulfinyl imines are used as intermediates for the asymmetric synthesis of amines, demonstrating the versatility of tert-butyl carbamate derivatives in synthesizing a wide range of enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, and 1,2- and 1,3-amino alcohols. This methodology showcases the role of tert-butyl derivatives in facilitating nucleophilic addition reactions and enhancing chiral synthesis (Ellman et al., 2002).
Medicinal Chemistry
In medicinal chemistry, the tert-butyl group is often incorporated into bioactive compounds. While it can modulate unwanted properties such as increased lipophilicity and decreased metabolic stability, research into alternative substituents explores the drug discovery process's physicochemical and pharmacokinetic aspects. Studies have documented the comparative study of tert-butyl and other substituents, providing insights into optimizing bioactive compounds' properties (Westphal et al., 2015).
Proteomics
The development of NMR tags for high-molecular-weight systems and measurements of submicromolar ligand binding affinities has seen the application of tert-butyl carbamate derivatives. O-tert-Butyltyrosine, an unnatural amino acid, can be incorporated into proteins, providing an outstanding NMR tag that enhances the detection and quantitative measurement of protein-ligand interactions, demonstrating the versatility of tert-butyl derivatives in biochemical analysis (Chen et al., 2015).
Organic Synthesis
In organic synthesis, tert-butyl carbamate derivatives are key intermediates. The Curtius rearrangement, for instance, utilizes di-tert-butyl dicarbonate in the formation of tert-butyl carbamate, showcasing the role of these compounds in synthesizing protected amino acids and amines with high yields under mild conditions (Lebel & Leogane, 2005).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes, leading to their inhibition or activation. This binding may involve specific amino acid residues in the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may undergo hydrolysis or oxidation, leading to the formation of degradation products. Long-term exposure to the compound can result in cumulative effects on cellular function, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at higher doses, it could cause toxic or adverse effects. Threshold effects are often observed, where a certain dosage is required to elicit a significant biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. The compound may be metabolized through pathways such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can be further studied for their biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence its localization and accumulation in specific tissues or cellular compartments, affecting its overall biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its ability to modulate cellular processes. Understanding the subcellular localization is important for elucidating the compound’s mechanism of action .
Propriétés
IUPAC Name |
tert-butyl N-(3-aminocyclobutyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNOXYPUAHSJRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701138704, DTXSID101142511, DTXSID201151543 | |
| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392803-87-0, 1392803-14-3, 1392803-27-8 | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392803-87-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(trans-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701138704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(cis-3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101142511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbamic acid, N-(3-aminocyclobutyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201151543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl N-(trans-3-aminocyclobutyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)
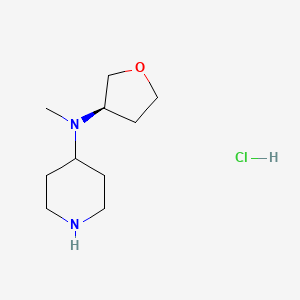
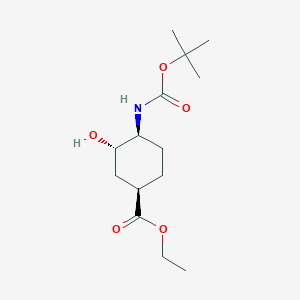
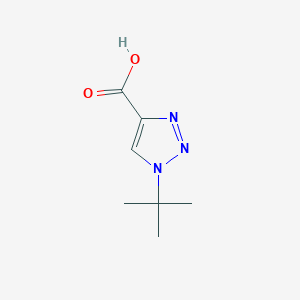


![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)


![2-Ethynyl-5,8-dioxaspiro[3.4]octane](/img/structure/B1529632.png)
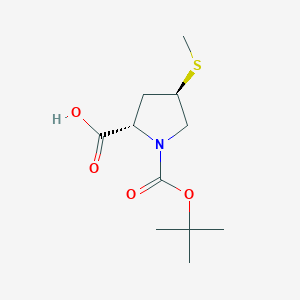
![2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1529636.png)
